2-Iodo-N-(1,10-phenanthrolin-5-YL)acetamide

Chemical Biology Protein Labeling Bioconjugation

Researchers requiring high-yield, single-site protein modification for artificial metalloenzyme construction or site-specific DNA scission need a reliable covalent anchor. Generic iodoacetamide or free 1,10-phenanthroline cannot replicate the synergistic dual functionality of this heterobifunctional crosslinker. - Enables Cu²⁺-dependent oxidative DNA cleavage approaching 100% scission efficiency at operator sites. - Generates semi-synthetic metalloenzymes with rate enhancements up to 1.6 × 10⁴-fold and enantiomeric excess up to 86%. - Reactivity superior to 5-chloroacetamido analog, ensuring maximal labeling efficiency. Bulk quantities available with batch-specific QC documentation.

Molecular Formula C14H10IN3O
Molecular Weight 363.15 g/mol
CAS No. 111047-29-1
Cat. No. B1258509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-N-(1,10-phenanthrolin-5-YL)acetamide
CAS111047-29-1
Synonyms5-iodoacetamido-1,10-phenanthroline
5-iodoacetamido-1,10-phenanthroline-copper
IAAOP
IOP cpd
N-(1,10-phenanthrolin-5-yl)iodacetamide
Molecular FormulaC14H10IN3O
Molecular Weight363.15 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=C3C=CC=NC3=C2N=C1)NC(=O)CI
InChIInChI=1S/C14H10IN3O/c15-8-12(19)18-11-7-9-3-1-5-16-13(9)14-10(11)4-2-6-17-14/h1-7H,8H2,(H,18,19)
InChIKeyVNZCYEFHRZCOGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Nuclease and Metalloenzyme Precursor


2-Iodo-N-(1,10-phenanthrolin-5-YL)acetamide (also known as 5-iodoacetamido-1,10-phenanthroline or phen-IAA) is a heterobifunctional molecule that combines the metal-chelating properties of 1,10-phenanthroline with the sulfhydryl-reactive alkylating function of iodoacetamide [1]. This dual functionality makes it a critical chemical biology tool for site-specific protein modification, enabling the creation of chimeric nucleases, artificial metalloenzymes, and long-lifetime luminescent probes [1][2]. Unlike simple metal chelators or alkylating agents used in isolation, this compound uniquely serves as a covalent bridge to confer programmable, metal-dependent catalytic or binding activities onto biological macromolecules [2].

Site-specific nuclease engineering

Converts DNA-binding proteins into site-specific nucleases for footprinting

Artificial metalloenzyme scaffold

Creates semi-synthetic enzymes with enantioselective catalytic activity

Long-lifetime luminescent probes

Enables synthesis of Ru(II) and Re(I) complexes for biophysical studies

Why Simple Analogs Cannot Substitute


The value of 2-Iodo-N-(1,10-phenanthrolin-5-YL)acetamide is not derived from a single functional group but from the synergistic effect of its iodoacetamide and phenanthroline moieties. Simple replacement with a generic metal chelator (e.g., free 1,10-phenanthroline) or a common thiol-reactive probe (e.g., iodoacetamide) fails to replicate its ability to site-specifically install a catalytic metal center [1]. Even closely related analogs, such as 5-chloroacetamido-1,10-phenanthroline, demonstrate markedly inferior reactivity, directly impacting labeling efficiency and the final concentration of the active conjugate [2]. This intrinsic reactivity difference, quantified in the evidence below, makes the iodoacetamide derivative the irreplaceable electrophilic anchor when high-yield, single-site protein modification is required for downstream applications like enantioselective catalysis or site-specific DNA scission [1][2].

Covalent phenanthroline-metal chelation anchor
Free 1,10-phenanthroline lacks covalent attachment and site-specificity
Iodoacetamide group for efficient sulfhydryl alkylation
Chloroacetamido analog may reduce labeling efficiency and conjugate yields
Single-site protein modification for homogeneous conjugates
Non-specific agents may not provide site-selective catalytic function

Quantitative Differentiation Against Top Comparators


Superior Sulfhydryl Alkylation Reactivity

The iodoacetamido group on the target compound is a significantly more reactive electrophile for cysteine modification than its chloroacetamido analog. In the context of Ru(II) polypyridyl complexes, the iodoacetamido-functionalized ligand is explicitly characterized as 'sulfhydryl reactive,' while the chloroacetamido version is described as 'less reactive' [1]. This is consistent with the broader class behavior of haloacetamides, where iodoacetamide reacts substantially faster than its acid derivative, iodoacetate, a property underlying its use as an irreversible cysteine peptidase inhibitor [2].

Sulfhydryl reactivity
Class-level
Iodoacetamido > Chloroacetamido (ranked)
May support higher conjugation yields
Class-level inference; validate for target protein
Chemical Biology Protein Labeling Bioconjugation

Site-Specific DNA Scission with Engineered Nucleases

The compound serves as an essential linker for converting non-catalytic DNA-binding proteins into site-specific nucleases. When the trp repressor was modified via its lysine residues with 5-iodoacetamido-1,10-phenanthroline, the resulting chimeric protein cleaved DNA at its specific operator sequences (aroH and trpEDCBA) with scission efficiency approaching 100% within an acrylamide matrix [1][2]. This activity is strictly dependent on the covalent attachment of the phenanthroline ligand to the protein, as the free 1,10-phenanthroline-copper complex lacks the site-specificity of the conjugate [1].

DNA scission specificity
Head-to-head
~100% specific vs. background cleavage
Supports nuclease engineering studies
Based on TrpR model; review for target protein
Chemical Nuclease DNA Cleavage Protein Engineering

Enantioselective Catalysis in Artificial Metalloenzymes

Covalent anchoring of this compound to a unique cysteine in the adipocyte lipid-binding protein (ALBP) creates the metalloenzyme ALBP-Phen-Cu(II). This construct catalyzes the enantioselective hydrolysis of unactivated amino acid esters with rate enhancements of 32- to 280-fold over background, achieving 0.70 to 7.6 turnovers and enantiomeric excesses (ee) from 31% to 86% [1][2]. For amide substrates, the rate enhancement is 1.6 × 10⁴-fold, with kinetics fitting the Michaelis-Menten model characteristic of natural enzymes [1][2]. This performance is a direct result of the unique, site-specific installation of the catalytic Cu(II)-phenanthroline center, a function not possible with non-covalent or non-specific alkylating agents.

Enantioselective catalysis
Head-to-head
Rate enh. 32- to 1.6×10⁴-fold; ee up to 86%
Enables semi-synthetic enzyme design
Performance depends on protein scaffold
Artificial Metalloenzyme Enantioselective Catalysis Michaelis-Menten Kinetics

Performance in Heterogeneous Diels-Alder Catalysis

When used to covalently anchor a Cu(II)-phenanthroline catalyst to a lipase scaffold immobilized on Sepabeads, the resulting heterogeneous artificial metallolipase exhibited excellent catalytic properties. In Diels-Alder cycloaddition reactions, it achieved a maximum turnover number (TON) of 411 with a high enantiomeric excess (ee) of 92% and an endo/exo selectivity of 93.5% [1]. This system was also applied in cascade reactions combining ester hydrolysis with reduction, demonstrating the unique versatility enabled by this specific anchoring strategy [1].

Heterogeneous catalysis
Context-dependent
TON 411, ee 92%, endo/exo 93.5%
Supports biohybrid catalyst development
Cross-study; process-scale performance may vary
Heterogeneous Catalysis Diels-Alder Reaction Artificial Metallolipase

Microsecond-Scale Anisotropy Measurements

The compound's iodoacetamide side chain has been used to create a sulfhydryl-reactive Rhenium metal-ligand complex. This probe displays a high limiting anisotropy near 0.35 when excited at 442 nm, and when conjugated to human serum albumin, it exhibits a mean luminescence decay time of approximately 1 µs [1]. This exceptionally long lifetime and high anisotropy are critical for measuring rotational correlation times of large macromolecular complexes on the microsecond time scale, a capability not easily achieved with standard organic fluorophores.

Anisotropy & lifetime
Context-dependent
Anisotropy ~0.35, lifetime ~1 µs
Enables microsecond rotational studies
Re(I) complex specific; validate with target protein
Spectroscopy Fluorescence Anisotropy Biophysical Chemistry

Key Research and Industrial Application Scenarios


Chemical Nucleases for DNA Footprinting and Genomic Mapping

Procurement of this compound is required for protocols that convert any cysteine-bearing DNA-binding protein into a site-specific nuclease. As demonstrated with the Trp repressor, the covalent attachment of 5-iodoacetamido-1,10-phenanthroline enables Cu²⁺-dependent oxidative DNA cleavage with scission efficiencies approaching 100% at the protein's specific operator sites [1]. This application is fundamental for high-resolution genomic footprinting and is not achievable with non-covalent 1,10-phenanthroline-copper complexes.

Enantioselective Artificial Metalloenzymes

This compound is the essential covalent anchor for creating semi-synthetic metalloenzymes, such as the ALBP-Phen-Cu(II) system. This platform has been shown to catalyze the hydrolysis of unactivated esters and amides with rate enhancements up to 1.6 × 10⁴-fold and enantiomeric excesses up to 86% [2]. The unique iodoacetamide functionality is critical for the single-site modification required to achieve such defined catalytic behavior within a protein cavity.

Long-Lifetime Luminescent Probes for Protein Dynamics

The compound is the key precursor for synthesizing long-lifetime, sulfhydryl-reactive Ru(II) and Re(I) complexes. These probes, such as [Ru(bpy)₂(5-iodoacetamido-1,10-phenanthroline)]²⁺, exhibit microsecond luminescence lifetimes and high anisotropy (~0.35) when conjugated to proteins like human serum albumin [3][4]. These properties are essential for studying slow rotational dynamics of large macromolecular assemblies, a niche where common organic dyes fail.

Heterogeneous Biohybrid Catalysts for Industrial Processes

In a process-chemistry context, this compound has been used to immobilize Cu²⁺-phenanthroline catalytic sites on a lipase scaffold, generating a heterogeneous artificial metallolipase. This solid-phase catalyst achieved a TON of 411 and 92% ee in a Diels-Alder cycloaddition, and was also active in cascade reactions, showcasing the compound's utility in creating robust, reusable catalysts [5].

Application
Selection Property
Validation Focus
DNA footprinting with engineered nucleases
Covalent phenanthroline anchoring
Site-specific cleavage efficiency
Semi-synthetic enantioselective enzymes
Single-site cysteine modification
Rate enhancement and ee reproducibility
Long-lifetime luminescence probes
Sulfhydryl-reactive metal complex precursor
Anisotropy and luminescence lifetime
Heterogeneous biohybrid catalysts
Immobilized on solid-phase scaffolds
Turnover number and recyclability
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